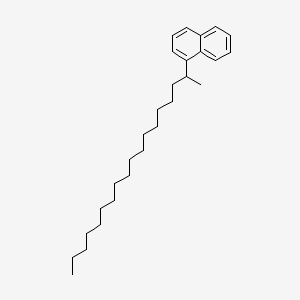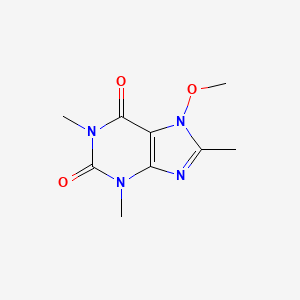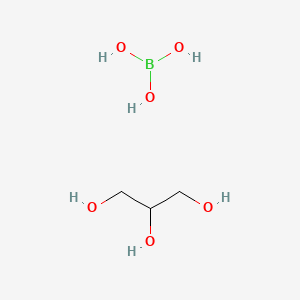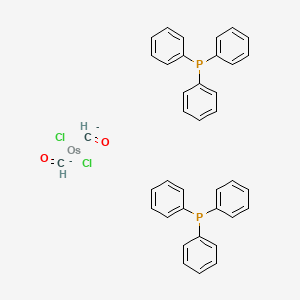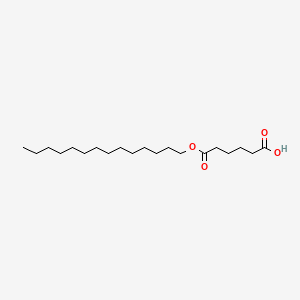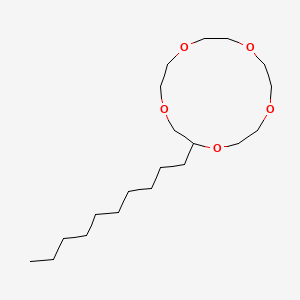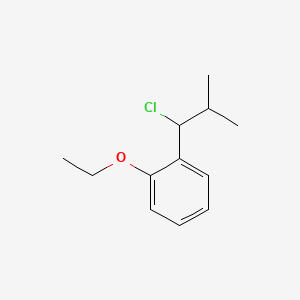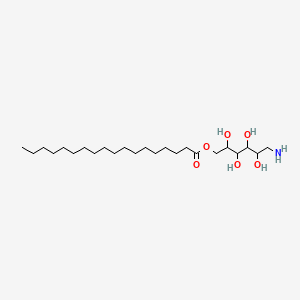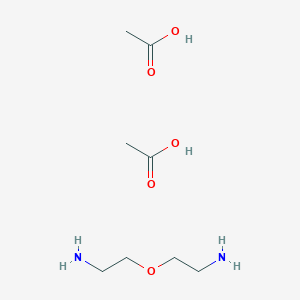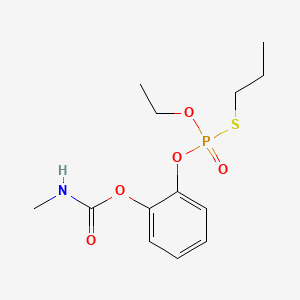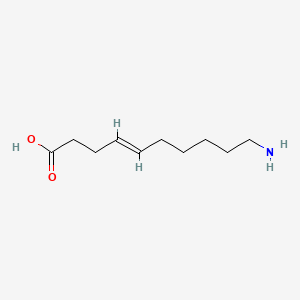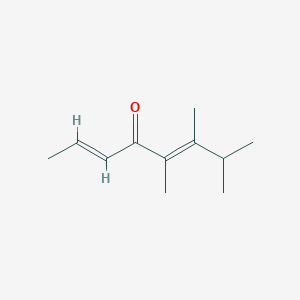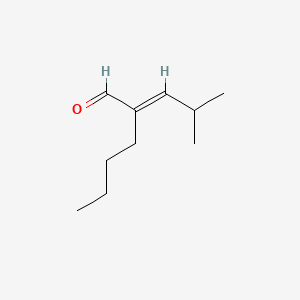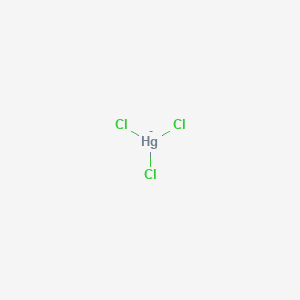
Trichloromercury(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloromercurate(1-) is an anionic complex of mercury with the chemical formula [HgCl3]- It is a coordination compound where a central mercury atom is bonded to three chloride ions
準備方法
Synthetic Routes and Reaction Conditions
Trichloromercurate(1-) can be synthesized through the reaction of mercury(II) chloride with a suitable chloride source under controlled conditions. One common method involves the slow evaporation process, where mercury(II) chloride is reacted with an organic cation such as 4-chloroaniline in an aqueous solution. The resulting product is then crystallized through slow evaporation .
Industrial Production Methods
In industrial settings, the production of trichloromercurate(1-) typically involves the reaction of mercury(II) chloride with a chloride salt in a solvent such as water or ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Trichloromercurate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, one or more chloride ions in the complex can be replaced by other ligands such as bromide or iodide ions.
Redox Reactions: The mercury center in trichloromercurate(1-) can participate in oxidation-reduction reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the use of halide salts (e.g., sodium bromide or sodium iodide) in aqueous or alcoholic solutions. The reaction conditions include moderate temperatures and neutral to slightly acidic pH.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like potassium permanganate can be used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
Substitution Reactions: The major products are the substituted halomercurate complexes, such as [HgBr3]- or [HgI3]-.
Redox Reactions: The products can include elemental mercury, mercury(I) chloride, or other mercury-containing species depending on the specific reaction conditions.
科学的研究の応用
Trichloromercurate(1-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound has been studied for its interactions with biological molecules and its potential use as an antimicrobial agent.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent, although its toxicity limits its practical applications.
作用機序
The mechanism by which trichloromercurate(1-) exerts its effects involves the interaction of the mercury center with various molecular targets. In biological systems, the compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The chloride ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
類似化合物との比較
Similar Compounds
Dichloromercurate(1-): This compound has two chloride ligands instead of three and exhibits different chemical and physical properties.
Tetrabromomercurate(1-): This compound contains four bromide ligands and has distinct reactivity compared to trichloromercurate(1-).
Uniqueness
Trichloromercurate(1-) is unique due to its specific coordination environment and the stability provided by the three chloride ligands. This stability makes it a useful reagent in various chemical reactions and industrial processes.
特性
CAS番号 |
14988-07-9 |
|---|---|
分子式 |
Cl3Hg- |
分子量 |
306.95 g/mol |
IUPAC名 |
trichloromercury(1-) |
InChI |
InChI=1S/3ClH.Hg/h3*1H;/q;;;+2/p-3 |
InChIキー |
QKBUAEBYBWUDMV-UHFFFAOYSA-K |
正規SMILES |
Cl[Hg-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


